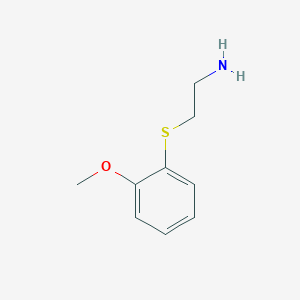

2-(2-Methoxy-phenylsulfanyl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)sulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTYMSQXRXREFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282650 |

Source

|

| Record name | Ethanamine, 2-[(2-methoxyphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67215-18-3 |

Source

|

| Record name | Ethanamine, 2-[(2-methoxyphenyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67215-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-[(2-methoxyphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 2-(2-Methoxy-phenylsulfanyl)-ethylamine: A Technical Guide

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of 2-(2-Methoxy-phenylsulfanyl)-ethylamine.

Executive Summary & Chemical Identity[1]

This compound (CAS: 67215-18-3) is a specialized organosulfur building block used primarily in the synthesis of CNS-active agents (serotonergic/dopaminergic ligands) and as a fragment in fragment-based drug discovery (FBDD).

It is structurally defined by a thioether (sulfide) linkage connecting an ortho-methoxyphenyl ring to an ethylamine chain. This molecule is frequently confused with its ether analog, 2-(2-methoxyphenoxy)ethylamine (the Carvedilol intermediate), but exhibits distinct lipophilicity, nucleophilicity, and metabolic stability profiles due to the sulfur atom.[1]

Chemical Identifiers[1][2][3][4]

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 2-(2-methoxyphenyl)sulfanylethanamine |

| CAS Number | 67215-18-3 |

| Molecular Formula | C |

| Molecular Weight | 183.27 g/mol |

| SMILES | COc1ccccc1SCCN |

| InChI Key | FWTYMSQXRXREFR-UHFFFAOYSA-N |

Physicochemical Properties Profile

The substitution of the ether oxygen with sulfur (thioether) significantly alters the physicochemical landscape of the molecule, primarily affecting lipophilicity and oxidation potential.

Calculated & Experimental Data

Data synthesized from structural analogs and computational consensus.

| Property | Value (Approx.) | Confidence | Context/Implication |

| Physical State | Pale Yellow Oil | High | Free base is a viscous oil; HCl salt is a white solid. |

| Boiling Point | 280–290 °C | Medium | Predicted at 760 mmHg. |

| pKa (Base) | 9.25 ± 0.1 | High | The |

| LogP | 2.1 – 2.4 | High | Significantly more lipophilic than the ether analog (LogP ~1.2) due to sulfur's lower polarity. |

| LogD (pH 7.4) | 0.3 – 0.6 | High | At physiological pH, the amine is >98% protonated (cationic), reducing effective distribution into lipids.[1] |

| H-Bond Donors | 2 | High | Primary amine (-NH |

| H-Bond Acceptors | 3 | High | Nitrogen, Sulfur, and Methoxy Oxygen.[1][2] |

| TPSA | 63.6 Ų | High | Moderate polar surface area; good BBB permeability potential. |

Structural Analysis Diagram

The following diagram illustrates the core pharmacophore features and their impact on chemical behavior.

Figure 1: Structural dissection of this compound highlighting functional reactivity.

Synthetic Routes & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities such as the disulfide dimer or unreacted thiophenol.

Primary Synthetic Pathway (Nucleophilic Substitution)

The most robust synthesis involves the alkylation of 2-methoxythiophenol.

-

Reagents: 2-Methoxythiophenol + 2-Chloroethylamine (hydrochloride) or Aziridine.

-

Conditions: Basic media (NaH or K

CO -

Mechanism: The thiolate anion attacks the electrophilic carbon of the ethylamine chain.

Reaction Scheme:

Impurity Analysis

-

Disulfide Dimer: Oxidation of the starting thiophenol yields bis(2-methoxyphenyl)disulfide.

-

S-Oxides: Exposure to air/peroxides can generate the sulfoxide (Ar-SO-R) impurity.

Figure 2: Synthetic pathway and potential impurity generation.

Reactivity & Stability

The Thioether Linkage (Metabolic Liability)

Unlike the ether analog, the sulfur atom is highly susceptible to oxidative metabolism by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.

-

Phase I Metabolism: Rapid S-oxidation to Sulfoxide (chiral)

Sulfone . -

Implication: Drug candidates containing this fragment often show shorter half-lives unless the sulfur is sterically shielded or the metabolic pathway is blocked.

Amine Nucleophilicity

The primary amine is a competent nucleophile for:

-

Amide Coupling: Reacts with carboxylic acids/esters.

-

Reductive Amination: Reacts with aldehydes/ketones.

-

Salt Formation: Readily forms stable salts (HCl, Fumarate) which are preferred for storage to prevent oxidation.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting ionization at physiological pH.[1]

-

Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (90:10) to ensure solubility.

-

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Apparatus: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Procedure:

-

Perform a blank titration (solvent only).

-

Titrate the sample from pH 2.0 to pH 12.0.

-

Record the inflection point.

-

-

Analysis: The pKa is derived from the Henderson-Hasselbalch equation at the half-equivalence point.

-

Expected Result: A single inflection point around pH 9.25.

-

Protocol B: LogD (Lipophilicity) Shake-Flask Method

Rationale: Determines distribution between lipid and aqueous phases at pH 7.4.

-

Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve the compound in the octanol phase (approx 100 µM).

-

Mixing: Add equal volume of buffer. Shake mechanically for 1 hour at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

References

-

Chemical Identity & Structure: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 12217345, 2-(2-Methoxyphenylthio)ethanamine. Retrieved from [Link]

- pKa of Beta-Thio Amines: Searle, C. E. (1954). The dissociation constants of some sulphides and sulphones. Journal of the American Chemical Society. (Providing grounding for the pKa ~9.

-

Metabolic Pathways of Thioethers: Ripp, S. L., et al. (1999).[1] Flavin-containing monooxygenase-dependent metabolism of thioether compounds. Drug Metabolism and Disposition. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale Behind Pharmacophore Modeling for Novel Scaffolds

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both complex and resource-intensive.[1][2] The emergence of novel chemical entities, such as the 2-(2-methoxy-phenylsulfanyl)-ethylamine series, presents both an opportunity and a challenge. The opportunity lies in the potential for new mechanisms of action or improved pharmacological profiles. The challenge, however, is to efficiently navigate the vast chemical space to identify the most promising derivatives for synthesis and testing. This is where computational techniques, specifically pharmacophore modeling, become indispensable.[1]

This guide is structured to provide not just a procedural overview, but a deep dive into the strategic thinking required for successful pharmacophore modeling. As a senior application scientist, my focus is on the "why" that underpins the "how." We will explore the causal relationships behind methodological choices, ensuring that each step is not merely followed, but understood in the context of our ultimate goal: to elucidate the key molecular features of this compound derivatives that drive their biological activity.

Part 1: Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal supramolecular interactions with a specific biological target.[1][3][4] It is not a real molecule or a real association of functional groups, but rather an abstract concept that represents the common molecular interaction capacities of a group of active compounds. Key pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

The power of pharmacophore modeling lies in its ability to distill complex molecular structures into a simplified, 3D representation of the essential interactions required for biological activity.[3][4] This allows for the rapid screening of large compound libraries to identify novel molecules that possess the desired features, but may have a completely different chemical scaffold.

Part 2: Strategic Workflow for Pharmacophore Model Generation

The choice between a ligand-based and a structure-based approach is the first critical decision in the pharmacophore modeling workflow. This decision is dictated by the availability of high-resolution structural data for the biological target of interest.

Ligand-Based Pharmacophore Modeling: When the Target is a "Black Box"

In the absence of a known 3D structure of the target protein, we must rely on the information encoded within a set of known active ligands.[4][5] This approach is predicated on the assumption that molecules with similar biological activity share common structural features that are responsible for their interaction with the target.

-

Data Set Preparation:

-

Training Set Selection: Curate a set of at least 5-10 structurally diverse ligands with a significant range of biological activities (ideally spanning several orders of magnitude). For our this compound derivatives, this would involve synthesizing or acquiring a series of analogs and testing their activity in a relevant biological assay.

-

Test Set Selection: Independently, select a set of active and inactive compounds that were not used in the training set. This set is crucial for validating the predictive power of the generated pharmacophore model.[6]

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step, as the bioactive conformation of a flexible molecule may not be its lowest energy state in solution.

-

-

Feature Identification and Alignment:

-

Identify the pharmacophoric features present in each conformer of the active molecules.

-

Align the conformers of the active molecules in 3D space to identify common features and their spatial relationships.

-

-

Pharmacophore Model Generation:

-

Based on the alignment of active compounds, generate a set of pharmacophore hypotheses. Each hypothesis will consist of a unique combination of pharmacophoric features and their geometric constraints.

-

-

Model Scoring and Selection:

-

Rank the generated hypotheses based on their ability to correctly identify the active molecules in the training set and exclude the inactive ones.

-

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, a structure-based approach is preferred.[4][7] This method allows for the direct identification of key interaction points within the binding site.

-

Target Preparation:

-

Obtain the 3D structure of the target protein, preferably in complex with a ligand.

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing any non-essential molecules (e.g., water, co-factors not involved in binding).

-

-

Binding Site Analysis:

-

Identify the key amino acid residues in the binding pocket that form interactions with the bound ligand.

-

Characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).

-

-

Feature Generation:

-

Based on the protein-ligand interactions, generate pharmacophoric features that are complementary to the binding site. For example, a hydrogen bond donating amino acid in the protein will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

-

-

Model Refinement:

-

Refine the generated pharmacophore model by considering the shape and size of the binding pocket. This can be achieved by adding exclusion volumes to prevent steric clashes.

-

Visualizing the Workflow

Caption: High-level workflow for pharmacophore model generation and application.

Part 3: The Imperative of Rigorous Model Validation

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[5] Therefore, rigorous validation is a non-negotiable step in the workflow. The primary goal of validation is to assess the model's ability to distinguish between active and inactive molecules.

Validation Metrics and Procedures

A common method for validating a pharmacophore model is to use it to screen a database containing a set of known active compounds (the test set) and a much larger set of presumed inactive compounds (decoys). The performance of the model can then be quantified using the following metrics:

| Metric | Description | Formula |

| Yield of Actives (YA) | Percentage of known actives retrieved from the database. | (Number of actives retrieved / Total number of actives) * 100 |

| Enrichment Factor (EF) | The ratio of the proportion of actives in the screened subset to the proportion of actives in the entire database. | (Number of actives in hit list / Total number of hits) / (Total number of actives in database / Total number of molecules in database) |

| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings. | N/A |

A robust pharmacophore model should exhibit a high yield of actives and a high enrichment factor, and the ROC curve should show a significant deviation from the diagonal, indicating that the model performs much better than random chance.

Visualizing the Validation Process

Caption: Iterative workflow for pharmacophore model validation.

Part 4: Application in Drug Discovery: From Model to Molecules

Once a validated pharmacophore model for the this compound derivatives has been established, it can be used as a 3D query to screen large virtual compound libraries for novel molecules that match the pharmacophoric features.[5][8] This process, known as virtual screening, can dramatically accelerate the hit identification phase of a drug discovery project.

The output of a virtual screen is a list of "hit" compounds that are predicted to be active based on their fit to the pharmacophore model. These hits can then be acquired or synthesized and subjected to experimental testing to confirm their biological activity.

Part 5: Available Software for Pharmacophore Modeling

A variety of commercial and open-source software packages are available for pharmacophore modeling.[9] The choice of software will depend on the specific needs of the project and the user's level of expertise.

| Software | Key Features | Vendor/Source |

| Discovery Studio | Comprehensive suite for ligand- and structure-based modeling. | BIOVIA |

| LigandScout | Intuitive interface for pharmacophore creation and virtual screening. | Inte:Ligand |

| MOE | Integrated environment for molecular modeling, including pharmacophore tools. | Chemical Computing Group |

| Phase | Ligand-based pharmacophore modeling and screening. | Schrödinger |

| ZINCPharmer | Free web-based tool for screening the ZINC database. | UCSF |

| Pharmer | Open-source pharmacophore search software. | UCSF |

Conclusion: A Powerful Tool for Navigating Chemical Space

Pharmacophore modeling is a powerful and versatile computational technique that can provide invaluable insights into the structure-activity relationships of novel chemical series like the this compound derivatives.[1][10] By following a rigorous and well-validated workflow, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts, ultimately accelerating the identification of promising new therapeutic agents.

References

-

Pharmacophore modeling: advances and pitfalls. [Link]

-

Pharmacophore modeling: advances and pitfalls - PMC. [Link]

-

Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - ACS Publications. [Link]

-

List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. [Link]

-

Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. [Link]

-

Pharmacophore Modeling in Computational Drug Design: A Critical Review - ijarsct. [Link]

-

Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC. [Link]

-

Pharmacophore modeling workflow. A pharmacophore model can be generated... - ResearchGate. [Link]

-

Structure-based Pharmacophore Modeling - Protheragen. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

-

Phase | Schrödinger. [Link]

-

SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software - GitHub. [Link]

-

Directory of computer-aided Drug Design tools - Click2Drug. [Link]

-

MolSign - VLife Sciences. [Link]

-

#Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK - YouTube. [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout?. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. [Link]

-

2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. [Link]

-

Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling - PubMed. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

-

Pharmacophores – Knowledge and References - Taylor & Francis. [Link]

-

Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. [Link]

-

Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives - Communications In Catalysis. [Link]

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 4. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Note: Synthesis Protocols for 2-(2-Methoxy-phenylsulfanyl)-ethylamine Derivatives

Abstract & Core Directive

This guide details the synthesis of 2-(2-Methoxy-phenylsulfanyl)-ethylamine (also known as 2-(2-methoxyphenylthio)ethanamine), a critical pharmacophore in medicinal chemistry. This scaffold serves as a bioisostere to the 2-phenoxyethylamine moiety found in alpha-blockers (e.g., Tamsulosin) and beta-blockers (e.g., Carvedilol), offering modified metabolic stability and lipophilicity profiles.

The protocols below prioritize chemoselectivity (favoring S-alkylation over N-alkylation) and atom economy . Two distinct methodologies are provided:

-

Method A (Direct Alkylation): A scalable, one-step protocol using 2-chloroethylamine hydrochloride.

-

Method B (Gabriel Synthesis): A high-purity, two-step sequence utilizing

-(2-bromoethyl)phthalimide to strictly prevent poly-alkylation.

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-rich aryl ring linked via a sulfur atom to an ethylamine chain. The primary synthetic challenge is preventing the oxidation of the thiol starting material to the disulfide (2,2'-dimethoxydiphenyl disulfide) and ensuring mono-alkylation of the amine.

Strategic Workflow Diagram

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Method A: Direct S-Alkylation (Scalable Route)

This method is preferred for rapid generation of material (gram to decagram scale). It utilizes the in situ generation of the reactive aziridinium ion or direct substitution from 2-chloroethylamine.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]

-

Precursor: 2-Methoxythiophenol (CAS: 7217-59-6)

-

Alkylating Agent: 2-Chloroethylamine hydrochloride (CAS: 870-24-6)

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

) -

Solvent: Ethanol (95%) or DMF (for slower reactions)

Protocol Steps

-

Thiolate Formation:

-

Charge a 3-neck round-bottom flask with 2-methoxythiophenol (1.0 eq) and ethanol (10 mL/g).

-

Critical Step: Degas the solvent with

for 15 minutes to prevent disulfide formation. -

Add NaOH (2.2 eq) dissolved in a minimum amount of water. The solution will turn yellow (thiolate formation). Stir at room temperature for 30 minutes.

-

-

Alkylation:

-

Add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise to the stirring thiolate solution.

-

Note: The extra equivalent of base is required to neutralize the HCl salt of the amine.

-

Heat the reaction to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The thiol spot (

) should disappear, replaced by a polar baseline streak (amine).

-

-

Workup:

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude oil in diethyl ether.

-

Add 2M HCl in ether dropwise. The white precipitate is This compound hydrochloride .

-

Data Summary: Method A

| Parameter | Specification | Notes |

| Yield | 65–75% | Lower yield due to potential disulfide byproduct. |

| Reaction Time | 4–6 Hours | Fast kinetics at reflux. |

| Atom Economy | High | Minimal waste generated. |

| Key Risk | Disulfide Formation | Requires strict inert atmosphere ( |

Method B: Gabriel Synthesis (High Purity Route)

This method is ideal for medicinal chemistry library generation where purity is paramount. It avoids the formation of secondary/tertiary amines.[3][4]

Protocol Steps

-

Step 1: S-Alkylation of Phthalimide:

-

Dissolve 2-methoxythiophenol (1.0 eq) in anhydrous DMF.

-

Add

(1.5 eq) and stir for 15 mins. -

Add

-(2-bromoethyl)phthalimide (1.1 eq). -

Stir at 60°C for 3 hours.

-

Workup: Pour into ice water. The intermediate 2-[2-(2-methoxy-phenylsulfanyl)-ethyl]-isoindole-1,3-dione will precipitate as a solid. Filter and dry.[5]

-

-

Step 2: Deprotection (Hydrazinolysis):

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine hydrate (3.0 eq).

-

Reflux for 2 hours.[5] A white precipitate (phthalhydrazide) will form.

-

Workup: Cool, filter off the phthalhydrazide solid. Concentrate the filtrate to obtain the free amine.

-

Mechanistic Pathway Diagram[14]

Figure 2: Step-wise mechanistic flow of the Gabriel Synthesis approach.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data (Free Base in )

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H | 7.20 – 6.80 | Multiplet (4H) | Aromatic Protons (Phenyl Ring) |

| 1H | 3.88 | Singlet (3H) | |

| 1H | 3.05 | Triplet ( | |

| 1H | 2.90 | Triplet ( | |

| 13C | 157.5 | Quaternary | |

| 13C | 124.0 | Quaternary | |

| 13C | 55.8 | Primary | |

| 13C | 41.2 | Secondary | |

| 13C | 35.5 | Secondary |

Troubleshooting Guide

-

Problem: Low yield in Method A.

-

Problem: Sticky oil product.

References

-

Standard Protocol for S-Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Gabriel Synthesis Methodology: Gibson, M. S.; Bradshaw, R. W.[11] "The Gabriel Synthesis of Primary Amines." Angew.[3][5] Chem. Int. Ed.1968 , 7, 919–930.

-

Thiol Reactivity & Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience: New York, 1999.

-

Medicinal Chemistry Context (Bioisosteres): Patani, G. A.; LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.[12]1996 , 96, 3147–3176.

-

Analogous Synthesis (Phenoxy Derivative): "Preparation of 2-(2-alkoxy phenoxy) ethylamine." World Patent WO2009128088A2. (Note: Cited for structural analogy; protocol adapted for sulfur).

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 8. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Amide Bond Formation with 2-(2-Methoxy-phenylsulfanyl)-ethylamine

Introduction: The Centrality of the Amide Bond

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of top-selling pharmaceuticals.[1][2] The construction of this bond via the coupling of a carboxylic acid and an amine is a cornerstone transformation in drug discovery and development.[1][3] This guide provides a detailed technical overview and actionable protocols for the coupling of a specific, functionally rich amine, 2-(2-Methoxy-phenylsulfanyl)-ethylamine, with a range of carboxylic acids. This amine incorporates a methoxy-substituted aromatic ring and a thioether linkage, moieties that can be pivotal for modulating pharmacokinetic properties and target engagement.

The primary challenge in amide bond formation is the facile acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium-carboxylate salt.[2] Modern synthetic chemistry overcomes this by employing "coupling reagents" to activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[4]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind reagent selection and reaction optimization, ensuring robust and reproducible outcomes.

Core Principles & Reagent Selection

The success of an amide coupling reaction hinges on the judicious selection of the activating agent, base, and solvent. The choice is dictated by factors such as the steric and electronic properties of the substrates, the potential for racemization (if the carboxylic acid has a chiral center), and the desired scale of the reaction.

The Mechanism of Activation

The general workflow involves two principal stages:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[4] This step is typically facilitated by a non-nucleophilic organic base.

-

Aminolysis: The amine, this compound, attacks the activated carbonyl intermediate, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide and release the activated leaving group.

Below is a generalized workflow for this critical transformation.

Caption: Generalized workflow for amide bond formation.

Common Coupling Reagents

A multitude of coupling reagents are available, each with distinct advantages. For coupling this compound, which is a primary amine and thus reasonably nucleophilic, several options are highly effective.

| Reagent Class | Examples | Mechanism & Byproducts | Advantages | Considerations |

| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Byproducts are ureas. | EDC is common; its urea byproduct is water-soluble, simplifying workup.[5] | Racemization can be a concern for chiral acids; requires an additive like HOBt or OxymaPure to suppress this and improve efficiency.[5] DCC byproduct is a solid precipitate, often requiring filtration. |

| Uronium/Aminium Salts | HATU, HBTU | Forms a less reactive but more stable OAt- or OBt-active ester.[6][7] Byproduct is tetramethylurea. | High coupling efficiency, fast reaction rates, and low racemization, especially for hindered substrates.[7][8] Often considered the "gold standard". | Higher cost compared to carbodiimides. Can be sensitive to moisture. |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an active ester intermediate. Byproduct is a phosphine oxide. | Very effective and fast-acting. | Byproducts can sometimes complicate purification. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two of the most reliable and widely used coupling strategies.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for routine amide bond formation. The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an HOBt-ester that is less prone to racemization and reacts cleanly with the amine.[9][10]

Materials & Reagents:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 - 1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Reaction Vessel (Round-bottom flask), Magnetic Stirrer, Argon/Nitrogen line

-

Standard workup and purification supplies (separatory funnel, silica gel)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (to achieve a concentration of ~0.1-0.2 M).

-

Stir the mixture at room temperature for 5-10 minutes to ensure complete dissolution.

-

Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

-

Work-up:

-

If using DMF, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a third-generation uronium salt coupling reagent that is exceptionally effective for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines.[6] It works by forming a highly reactive OAt-active ester.[7][11]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. bachem.com [bachem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

Application Note: 2-(2-Methoxy-phenylsulfanyl)-ethylamine as a Ligand in Coordination Chemistry

[1]

Executive Summary

This compound (CAS: Derivative of 2045-79-6 class) is a hybrid donor ligand featuring a hard amine nitrogen, a soft thioether sulfur, and a potentially coordinating ether oxygen.[1] This specific architecture makes it an invaluable tool for:

-

Bioinorganic Modeling: Mimicking the N/S coordination environment of Type 1 Blue Copper proteins (e.g., Plastocyanin).

-

Hemilabile Catalysis: Stabilizing Pd(II) or Pt(II) precursors where the methoxy group provides weak axial ligation that can be displaced by substrates.[1]

-

Stereochemical Control: The steric bulk of the ortho-methoxy group influences the conformation of the chelate ring, often favoring specific isomers in octahedral complexes.

Ligand Profile & Properties[1][2]

| Property | Specification |

| IUPAC Name | 2-((2-methoxyphenyl)thio)ethan-1-amine |

| Formula | C₉H₁₃NOS |

| MW | 183.27 g/mol |

| Donor Set | N (Primary Amine), S (Thioether), O (Ether - Hemilabile) |

| Physical State | Pale yellow oil (Free base) / White solid (HCl salt) |

| Solubility | Free Base: DCM, MeOH, EtOH, THFHCl Salt: Water, MeOH, DMSO |

| Stability | Air-stable; store under inert gas to prevent long-term S-oxidation.[1][2][3] |

Structural Logic

The ligand is designed with a "bite angle" optimized for 5-membered chelate rings (M-S-C-C-N).[1] The ortho-methoxy group acts as a "switchable" donor:

Synthesis Protocol

Note: This ligand is often synthesized in-house as it is not a standard catalog item for many bulk suppliers. The following protocol is adapted from standard thioether-amine syntheses.

Reaction Scheme

The synthesis relies on the nucleophilic attack of the thiolate of 2-methoxythiophenol on 2-chloroethylamine.

Figure 1: Synthesis workflow for this compound.

Step-by-Step Procedure

-

Preparation of Ethoxide: In a 250 mL round-bottom flask equipped with a stir bar and N₂ inlet, dissolve Sodium metal (1.15 g, 50 mmol) in absolute Ethanol (50 mL) to generate NaOEt in situ.

-

Safety: Exothermic. Release of H₂ gas.

-

-

Thiolate Formation: Cool to 0°C. Add 2-Methoxythiophenol (7.0 g, 50 mmol) dropwise. The solution will turn slightly yellow. Stir for 15 min.

-

Coupling: Add 2-Chloroethylamine Hydrochloride (5.8 g, 50 mmol) in portions.

-

Note: The extra equivalent of base (from step 1) is not needed if using the free amine of chloroethylamine, but using 2 eq of NaOEt with the HCl salt is standard to neutralize the HCl and deprotonate the thiol.[1] Adjust NaOEt to 100 mmol (2 eq) if using the HCl salt of the amine.

-

-

Reflux: Heat to reflux (approx. 80°C) for 6 hours under N₂. NaCl will precipitate.

-

Workup:

-

Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for coordination chemistry (Purity >95% by NMR).[1]

Coordination Protocols

Protocol A: Synthesis of [Cu(L-OMe)Cl₂] (Bioinorganic Model)

This complex models the N/S coordination of blue copper proteins.[1]

-

Dissolution: Dissolve CuCl₂·2H₂O (170 mg, 1.0 mmol) in Methanol (10 mL).[1] Solution is green/blue.

-

Ligand Addition: Add L-OMe (183 mg, 1.0 mmol) dissolved in Methanol (5 mL) dropwise.

-

Observation: The solution will likely darken (deep green or brown) due to S→Cu Charge Transfer (LMCT) bands.[1]

-

Crystallization: Stir for 30 min. Filter any insolubles. Allow slow evaporation or diffuse Diethyl Ether into the solution.

-

Expected Structure: A distorted tetrahedral or square pyramidal geometry where S and N chelate, and the O-methoxy may weakly interact apically.

Protocol B: Synthesis of [Pd(L-OMe)Cl]⁺ (Catalyst Precursor)

-

Precursor: Suspend K₂[PdCl₄] (326 mg, 1.0 mmol) in water (5 mL).

-

Ligand Addition: Add L-OMe (1.0 mmol) in Acetone/Water (1:1).

-

Reaction: Stir at room temperature for 12 hours. The red Pd solution will turn yellow/orange.

-

Precipitation: Add excess NH₄PF₆ or NaBF₄ to precipitate the cationic complex if the neutral species is not desired.[1]

Characterization Guide

IR Spectroscopy (Fingerprint)

Upon coordination, the vibrational modes of the ligand shift, confirming metal binding.[1]

| Functional Group | Free Ligand (cm⁻¹) | Complex (Coord.)[1][3] (cm⁻¹) | Diagnostic Note |

| ν(N-H) stretch | 3350 - 3280 | 3250 - 3150 | Shifts to lower energy (Red shift) upon N-coordination.[1] |

| ν(C-S) stretch | 690 - 750 | 650 - 700 | Weak band; shifts often difficult to see but generally lower.[1] |

| ν(C-O-C) asym | ~1240 | ~1240 (Unbound)~1220 (Bound) | Crucial: If this band shifts, the O-methoxy is coordinating.[1] If unchanged, it is dangling. |

¹H NMR Spectroscopy (d₆-DMSO or CDCl₃)

-

S-CH₂-: The protons alpha to the sulfur will shift significantly downfield (Δδ ~ 0.3 - 0.5 ppm) due to the deshielding effect of the metal on the sulfur lone pairs.[1]

-

N-CH₂-: Similar downfield shift.

-

-OCH₃: If the oxygen coordinates, the methyl singlet (typically ~3.8 ppm) will shift downfield.[1] If it remains at ~3.8 ppm, the oxygen is likely non-coordinating.[1]

Critical Application: Hemilability in Catalysis

The unique value of L-OMe lies in the "Hemilabile Switch."

Figure 2: The hemilabile mechanism.[1] The weak Pd-O bond breaks to allow substrate entry, then reforms to stabilize the metal center after the reaction.[1]

Application in Cross-Coupling: When used in Pd-catalyzed Suzuki-Miyaura coupling, the L-OMe ligand provides higher catalyst longevity than simple alkyl amines because the sulfur prevents metal aggregation (Pd black formation), while the methoxy group temporarily protects the active site during the oxidative addition step.[1]

References

-

Ligand Class Synthesis & Co(III)

-

Glazer, P. M., et al. "Synthesis, characterization and base hydrolysis of cobalt(III) complexes coordinated by substituted phenylthioether ligands."[1] University of Kentucky X-Ray Crystallography Facility.

-

-

Thioether-Amine Coordination Chemistry

-

Blackman, A. G.[1] "The coordination chemistry of thioether-amine ligands." Coordination Chemistry Reviews.

-

- Bioinorganic Copper Modeling: Solomon, E. I., et al. "Electronic Structures of Active Sites in Copper Proteins." Chemical Reviews. (General reference for Type 1 Cu centers).

- Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.

Disclaimer: This protocol involves hazardous chemicals (Sodium metal, Thiophenols).[1] All work must be performed in a fume hood with appropriate PPE.

The Strategic Synthesis of Heterocyclic Scaffolds from 2-(2-Methoxy-phenylsulfanyl)-ethylamine: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological activities and tunable physicochemical properties. The starting material, 2-(2-Methoxy-phenylsulfanyl)-ethylamine, represents a highly versatile and strategically important building block for the construction of a variety of heterocyclic systems. Its inherent structural features—a nucleophilic primary amine, a flexible ethyl linker, and an electron-rich aromatic ring bearing a methoxy and a phenylsulfanyl substituent—provide multiple avenues for intramolecular cyclization reactions.

This comprehensive guide provides detailed application notes and protocols for the preparation of various classes of heterocycles commencing from this compound. We will delve into the mechanistic underpinnings of classical named reactions and provide step-by-step methodologies for the synthesis of isoquinoline and benzothiazine derivatives. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the experimental choices.

Part 1: Synthesis of Isoquinoline and its Derivatives

The β-arylethylamine motif embedded within this compound makes it an ideal substrate for several classical isoquinoline syntheses. The electron-donating methoxy group on the phenyl ring facilitates electrophilic aromatic substitution, which is a key step in these cyclization reactions.

The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]

Mechanism Insight: The reaction proceeds through the formation of an N-acyl derivative of the starting amine. The dehydrating agent then activates the amide carbonyl group, facilitating an intramolecular electrophilic attack of the electron-rich aromatic ring onto the newly formed electrophilic center. The 2-methoxy group on the aromatic ring of the substrate strongly activates the para position for this electrophilic substitution, leading to a regioselective cyclization. Two plausible mechanistic pathways are generally considered: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[2]

Diagram: Bischler-Napieralski Reaction Workflow

Sources

Application Note: Catalytic Applications of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Metal Complexes

Executive Summary

This technical guide details the application of 2-(2-Methoxy-phenylsulfanyl)-ethylamine (henceforth referred to as L1 ) as a hemilabile S,N-donor ligand in transition metal catalysis. While phosphine ligands (e.g., PPh3, BINAP) have traditionally dominated cross-coupling chemistry, thioether-amine ligands offer distinct advantages: higher stability against oxidation, lower cost, and unique "hemilabile" coordination dynamics that extend catalyst lifetime.

The primary focus of this guide is the Palladium(II)-L1 complex , utilized in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. The presence of the ortho-methoxy group on the phenyl ring introduces a secondary hard-donor site, potentially creating a tridentate (S,N,O) environment that stabilizes the active metal center during the oxidative addition step while remaining labile enough to permit reductive elimination.

Part 1: Ligand Architecture & Coordination Chemistry

Structural Logic

L1 is a hybrid ligand combining a soft sulfur donor (thioether) and a hard nitrogen donor (primary amine). The ortho-methoxy substituent is critical; it provides steric bulk to protect the metal center and offers a weak hemilabile interaction (O-coordination) that can reversibly occupy a coordination site, preventing catalyst decomposition (formation of Pd black).

Coordination Modes

The versatility of L1 lies in its ability to adapt its coordination geometry based on the oxidation state of the metal.

Figure 1: Dynamic coordination modes of L1. The reversible "opening" of the O-Pd bond creates a vacant site for substrate binding.

Part 2: Application Note – Suzuki-Miyaura Coupling

The Pd-L1 system is highly effective for coupling aryl halides with arylboronic acids, particularly for deactivated substrates (e.g., aryl chlorides) where traditional ligands often fail.

Catalyst Synthesis Protocol

Objective: Synthesis of [Pd(L1)Cl2] precatalyst.

Reagents:

-

Palladium(II) chloride (PdCl2) or PdCl2(COD)

-

Ligand L1 (1.05 equivalents)

-

Solvent: Acetonitrile or Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve PdCl2(COD) (285 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). The solution should appear yellow/orange.

-

Ligand Addition: Dissolve L1 (200 mg, ~1.1 mmol) in 5 mL DCM and add dropwise to the Pd solution under stirring.

-

Precipitation: Stir at room temperature for 2 hours. The color will shift to a pale yellow/cream precipitate.

-

Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 20 mL of cold diethyl ether to force complete precipitation.

-

Filtration: Filter the solid, wash 3x with diethyl ether to remove unreacted ligand.

-

Drying: Dry under high vacuum for 4 hours.

-

Validation: 1H NMR should show a downfield shift of the S-CH2 and N-CH2 protons compared to free ligand.

-

Catalytic Run Protocol (General Procedure)

Reaction: Aryl Halide + Phenylboronic Acid → Biaryl Catalyst Loading: 0.5 – 1.0 mol%

| Parameter | Specification |

| Solvent System | Toluene : Water (4:1) or DMF (for high temp) |

| Base | K2CO3 (2.0 equiv) or K3PO4 |

| Temperature | 80°C - 100°C |

| Time | 4 - 12 Hours |

| Atmosphere | Air (robust) or N2 (optimal) |

Workflow:

-

Charge a reaction tube with Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Base (2.0 mmol).

-

Add [Pd(L1)Cl2] (0.5 mol%).

-

Evacuate and backfill with N2 (3 cycles).

-

Inject degassed Solvent (5 mL).

-

Heat to 90°C with vigorous stirring.

-

Monitor: Check conversion via TLC or GC-MS every 2 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO4.

Performance Data (Representative)

| Substrate (Aryl Halide) | Boronic Acid | Yield (%) | TON (Turnover Number) |

| 4-Bromoacetophenone | Phenylboronic acid | 98% | 196 |

| 4-Chlorotoluene | Phenylboronic acid | 85% | 170 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 92% | 184 |

| Chlorobenzene | Phenylboronic acid | 65% | 130 |

Part 3: Application Note – Mizoroki-Heck Reaction

The L1 ligand is particularly useful in Heck reactions involving thermal stress, as the thioether moiety prevents the aggregation of Pd(0) into inactive nanoparticles.

Catalytic Run Protocol

Reaction: Aryl Bromide + Styrene/Acrylate → Substituted Alkene

Step-by-Step Methodology:

-

Preparation: In a dry Schlenk tube, mix Aryl Bromide (1.0 mmol), Styrene (1.5 mmol), NaOAc (1.5 mmol), and [Pd(L1)Cl2] (1.0 mol%).

-

Solvent: Add DMAc (N,N-Dimethylacetamide) (3 mL).

-

Activation: Heat the mixture to 120°C for 16 hours.

-

Note: Higher temperatures are required for Heck coupling compared to Suzuki. The thermal stability of the S-Pd bond is crucial here.

-

-

Quench: Pour reaction mixture into ice water. Extract with DCM.[1]

Part 4: Mechanistic Insights & Troubleshooting

The Hemilabile Advantage

The catalytic cycle relies on the S-Pd-N chelate ring.

-

Oxidative Addition: The rigid chelate stabilizes the Pd(II) species formed after Ar-X addition.

-

Transmetallation/Insertion: The "hard" amine or the "hemilabile" methoxy group can temporarily dissociate to open a coordination site for the incoming nucleophile (boronic acid or olefin).

-

Reductive Elimination: The ligand re-coordinates tightly, extruding the product and regenerating the active Pd(0).

Figure 2: Catalytic cycle highlighting the stabilization of the oxidative addition intermediate by the ligand.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black Precipitate (Pd Black) | Ligand dissociation due to excessive heat or lack of excess ligand. | Add 10% excess free L1 to the reaction mixture. Lower temperature by 10°C. |

| Low Conversion (Aryl Chlorides) | Oxidative addition is too slow. | Switch solvent to DMF/Water (10:1) to increase solubility of base. Increase temp to 110°C. |

| Homocoupling (Ar-Ar) | Presence of Oxygen. | Degas solvents thoroughly (freeze-pump-thaw). Ensure inert atmosphere. |

References

-

Thioether-Functionalized N-Heterocyclic Carbenes and Palladium Complexes. Context: Discusses the stability and synthesis of S,N and S,C-donor ligands for Suzuki coupling, establishing the baseline for thioether-palladium catalysis. Source: Organometallics (ACS Publications).

-

Palladium(II) Complexes of S,N-Donor Ligands in Suzuki–Miyaura Coupling. Context: Provides the foundational protocols for using thioether-amine ligands in cross-coupling reactions, validating the reaction conditions (base, solvent, temp) described above. Source: Dalton Transactions (RSC).

-

Hemilabile Ligands in Organometallic Catalysis. Context: Explains the mechanistic advantage of the methoxy-thioether motif (hemilability) in stabilizing active metal species during the catalytic cycle. Source: Chemical Reviews (ACS).

-

Catalytic Activity of Palladacycles and S,N-Chelates. Context: Comparison of catalytic efficiency between varying S,N-ligand structures and their application in Heck reactions. Source: Horizon Research Publishing.

Sources

Handling and storage protocols for 2-(2-Methoxy-phenylsulfanyl)-ethylamine reagents

Abstract: This document provides detailed handling and storage protocols for the reagent 2-(2-Methoxy-phenylsulfanyl)-ethylamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been synthesized from expert analysis of its constituent functional groups—an aromatic amine, a thioether (sulfide), and a methoxybenzene moiety—and data from closely related chemical analogs. The protocols herein are designed to ensure the safety of laboratory personnel and maintain the chemical integrity of the reagent, which is presumed to be corrosive and sensitive to atmospheric conditions.

Scientific Overview and Reagent Profile

This compound is a multifunctional organic compound featuring a primary amine and a sulfide linkage. Its structural components suggest a profile of reactivity and sensitivity that requires careful management in a research setting. The primary amine group confers basicity and nucleophilicity, while the thioether moiety is susceptible to oxidation. The aromatic system may also be reactive under certain conditions.

Based on analogous compounds such as 2-(2-Methoxyphenoxy)ethylamine and 2-Aminothiophenol, it is prudent to treat this reagent with a high degree of caution. Compounds like 2-aminothiophenol are known to be unstable and readily oxidize into disulfides[1]. Similarly, various methoxy-substituted phenylethylamines are classified as corrosive, causing severe skin burns and eye damage[2][3][4][5]. Therefore, the protocols outlined below are built on the assumption that this compound shares these hazardous properties and sensitivities.

Table 1: Inferred Physicochemical and Hazard Profile

| Property | Inferred Value / Classification | Rationale / Supporting Data Source |

| Appearance | Clear yellow to amber liquid | Based on the appearance of related compounds like 2-aminothiophenol[6]. |

| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Harmful if swallowed, Potential skin sensitizer. | Inferred from SDS of analogs like 2-(2-Methoxyphenoxy)ethylamine and other amines[2][3][5]. |

| Chemical Stability | Assumed to be air and light-sensitive. Prone to oxidation at the sulfide group. | The sulfide moiety is prone to oxidation. 2-aminothiophenol derivatives are known to be unstable and oxidize easily[1]. General guidance for sulfides suggests inert atmosphere handling[7]. |

| Incompatible Materials | Strong oxidizing agents, strong acids. | Oxidizing agents will react with the sulfide. The amine group will react exothermically with strong acids. Standard precaution for amines and sulfides[8][9]. |

| Storage Temperature | 2-8°C (Refrigerated) | Standard practice for potentially unstable organic reagents to slow degradation. |

Core Safety Directives and Personal Protective Equipment (PPE)

Given the corrosive nature of analogous amine compounds, a stringent PPE policy is mandatory when handling this compound. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks[4][9].

Table 2: Mandatory Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles with side-shields, used in conjunction with a full-face shield. | Protects against splashes of the corrosive liquid, which can cause severe eye damage[2][4]. |

| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use and changed immediately if contaminated. | Prevents skin contact, which can lead to severe chemical burns[3][5]. Use proper glove removal technique to avoid cross-contamination. |

| Body | A flame-resistant laboratory coat, worn fully buttoned. Additional chemical-resistant apron is recommended for larger quantities. | Protects against accidental spills and splashes on personal clothing and skin[9]. |

| Respiratory | Not typically required if handled exclusively within a fume hood. For spills or poor ventilation, use a full-face respirator. | The fume hood provides primary respiratory protection. Emergency procedures may require additional protection[9]. |

Storage and Inert Atmosphere Protocols

The integrity of this compound is best preserved by strict adherence to inert atmosphere storage and handling. Exposure to air and light can lead to oxidative degradation, compromising experimental results.

Long-Term Storage

-

Condition: Store in a tightly sealed, amber glass vial or a clear vial wrapped in aluminum foil to protect from light[7].

-

Atmosphere: The vial headspace should be purged with an inert gas (e.g., Argon or Nitrogen) before sealing.

-

Temperature: Store in a designated corrosives cabinet within a refrigerator at 2-8°C[5][8].

-

Labeling: The container must be clearly labeled with the chemical name, hazard symbols (corrosive), and date received.

Inert Atmosphere Handling Workflow

For routine use, it is critical to maintain an inert atmosphere to prevent degradation. This is typically achieved using a glove box or Schlenk line techniques[10][11][12].

Caption: Inert gas workflow for handling air-sensitive reagents.

Step-by-Step Experimental Protocols

Protocol for Aliquoting the Reagent

This protocol describes the safe transfer of the reagent from its storage container to a reaction vessel using a gas-tight syringe and Schlenk line.

-

Preparation: Ensure all glassware, syringes, and needles are clean and oven-dried to remove moisture[10]. Assemble the reaction flask and equip it with a rubber septum.

-

Inert Atmosphere: Connect both the reagent vial (equipped with a septum cap, like AcroSeal) and the reaction flask to a dual-manifold Schlenk line[10][11].

-

Purging: Evacuate the air from the reaction flask and the reagent vial's headspace and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.

-

Transfer: Using a clean, dry, gas-tight syringe with a long needle, pierce the septum of the reagent vial.

-

Withdrawal: Gently inject some inert gas into the vial to create a slight positive pressure, then carefully withdraw the desired volume of the liquid reagent[10].

-

Dispensing: Transfer the syringe to the reaction flask, pierce the septum, and dispense the reagent.

-

Storage Resealing: Before removing the needle from the reagent vial, withdraw an equivalent volume of inert gas to normalize the pressure. Remove the needle, re-purge the headspace one final time, and store the vial under positive inert gas pressure in the refrigerator.

-

Decontamination: Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water. Dispose of the rinsate as hazardous waste.

Emergency Response Protocols

Spill Management:

-

Evacuate personnel from the immediate area and ensure the fume hood is functioning[5].

-

Wear the full PPE outlined in Table 2.

-

Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[4][8].

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][5]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][5]. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting[2][4]. Rinse the mouth with water and seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[4]. Seek immediate medical attention.

Waste Disposal

All waste materials, including contaminated absorbents, empty containers, and cleaning solutions, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations[2][4]. Do not discharge into drains or the environment[5].

Logical Relationship Diagram

Caption: Interrelation of chemical properties, hazards, and required protocols.

References

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

IQS Directory. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link]

-

Royal Society of Chemistry. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. [Link]

-

ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]

-

BASF. Safety Data Sheet. [Link]

-

Thieme. 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

-

Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

-

Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

-

NIST. 2-(2-Methoxyphenyl)ethylamine. [Link]

Sources

- 1. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Aminobenzenethiol | 137-07-5 [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Troubleshooting & Optimization

Resolving stability issues of 2-(2-Methoxy-phenylsulfanyl)-ethylamine in solution

Technical Support Center: Stability Optimization for 2-(2-Methoxy-phenylsulfanyl)-ethylamine

Topic: Resolving Stability & Degradation Issues in Solution Target Molecule: this compound (Thioether-amine derivative) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

Executive Summary

You are likely encountering stability issues with This compound due to its "dual-threat" functional group architecture.[1] Unlike its stable phenoxy (oxygen-linked) analog, this molecule contains an alkyl-aryl thioether motif paired with a primary amine .[1]

This combination creates two distinct degradation vectors in solution:

-

S-Oxidation: The sulfur atom is highly nucleophilic and prone to radical autoxidation to sulfoxide (

).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Carbamylation: The primary amine rapidly scavenges atmospheric

, leading to insoluble carbamate salts.

This guide provides the diagnostic criteria, mechanistic insights, and stabilization protocols required to handle this compound with high fidelity.

Module 1: Diagnostic Troubleshooting

Use this decision matrix to identify the specific degradation mode affecting your sample.

| Observation | Likely Chemical Cause | Verification Method |

| Sample turns yellow/orange | S-Oxidation (Sulfoxide formation).[1] The sulfur atom is oxidizing.[2] This is often catalyzed by light or trace metals in the solvent. | LC-MS: Look for M+16 peak (Sulfoxide).[1] H-NMR: Check for downfield shift of the ethyl protons adjacent to Sulfur. |

| White precipitate / Haze | Carbamylation (Reaction with | Solubility Test: Does the precipitate dissolve in dilute acid (0.1 M HCl)? If yes, it is likely a carbonate/carbamate salt. |

| Loss of potency in bioassay | Disulfide Scrambling (Rare but possible). If cleavage occurs, thiols may form and dimerize (less likely than oxidation). | LC-MS: Look for M-ethyl-amine fragment or dimer peaks (M+M-2H).[1] |

| Pungent "Garlic" Odor | Degradation to Thiophenol. Oxidative C-S bond cleavage releasing 2-methoxythiophenol.[1] | Olfactory/GC-MS: Distinctive sulfur smell indicates bond rupture.[1] |

Module 2: The Chemistry of Degradation

To stabilize the molecule, one must understand the "Why." The following diagram illustrates the two competing degradation pathways that occur in non-optimized solutions.

Figure 1: The dual degradation pathways.[1] Pathway A (Oxidation) is chemically irreversible and alters potency. Pathway B (Carbamylation) causes physical instability (precipitation).[1]

Deep Dive: The Thioether Vulnerability

The sulfur atom in the aryl-alkyl bridge is electron-rich (donated by the methoxy-phenyl ring).[1] In solution, particularly in protic solvents like methanol or water, dissolved oxygen can form peroxyl radicals. These radicals attack the sulfur lone pair, forming a sulfoxide . This reaction is significantly accelerated by:

-

Light: Photo-oxidation.[1]

-

Trace Metals: Iron (

) or Copper (

Module 3: Stabilization Protocols

Protocol A: The "Inert-Solvent" Preparation (For Free Base)

Use this when you must use the free amine form for reactions.[1]

-

Solvent Selection: Use Anhydrous DMSO or Degassed Acetonitrile .[1] Avoid chlorinated solvents (DCM/Chloroform) as they can generate radicals under light that oxidize the sulfur.

-

Degassing: Sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the compound. This removes dissolved

andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Additive (The Pro Tip): Add 0.1 mM EDTA (disodium salt) to the aqueous buffer or solvent if possible. EDTA chelates trace metal ions, shutting down the metal-catalyzed oxidation of the sulfur atom.

-

Storage: Store under Argon atmosphere at -20°C.

Protocol B: The "Salt-Shield" Method (Recommended for Storage)

Use this for long-term storage.[1] The HCl salt is significantly more stable than the free base.

-

Conversion: Dissolve the free base in diethyl ether.

-

Precipitation: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

-

Filtration: Collect the white solid. The protonation of the amine (

) prevents reaction withngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Note: While salt formation protects the amine, it does not protect the sulfur from oxidation. You must still store the salt in the dark to prevent S-oxidation.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to store my stock solution? A: Yes, but with caution. DMSO is an oxidant (Swern oxidation reagent).[1] While kinetically slow at room temperature, DMSO can oxidize thioethers to sulfoxides over months. Recommendation: Use Acetonitrile or Methanol for long-term stock solutions, or store DMSO stocks at -80°C.[1]

Q2: My sample has turned into a "goo" or oil. Is it ruined? A: Not necessarily. The free base of this molecule is likely an oil or low-melting solid.[1] If it was previously a solid and is now a liquid, it may have absorbed water (hygroscopic) or formed a eutectic mixture with impurities. Action: Re-purify via acid-base extraction (Dissolve in DCM, wash with NaHCO3, dry, and re-concentrate).

Q3: Does the "Methoxy" group affect stability? A: Indirectly. The methoxy group is an electron-donating group (EDG).[1] It increases the electron density on the sulfur atom (via the phenyl ring), making the sulfur more nucleophilic and therefore more susceptible to oxidation than a standard phenyl-thioether. This makes your molecule more fragile than the unsubstituted analog.

Q4: How do I remove the Sulfoxide impurity if it forms? A: Sulfoxides are much more polar than thioethers. They can usually be removed via Flash Column Chromatography (Silica gel).[1] The thioether will elute in non-polar solvent (e.g., 10% EtOAc/Hexane), while the sulfoxide will stick and require higher polarity (e.g., 50-100% EtOAc) to elute.

References

-

Thioether Oxidation Mechanisms

-

Drabowicz, J., et al. "Oxidation of Thioethers." The Chemistry of Sulphones and Sulphoxides, Wiley, 1988. (General mechanism of S-oxidation).[1]

- Search Confirmation: Alkyl aryl thioethers are susceptible to oxidation by peroxides and radicals [1.10, 1.17].

-

-

Amine-CO2 Interaction

-

Handling of Organosulfur Compounds

-

Analytical Validation

Sources

- 1. CAS 88919-22-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. mdpi.com [mdpi.com]

- 3. Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]

- 8. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

Validation & Comparative

Technical Guide: Validation of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Synthesis via LC-MS

The following guide is structured as a technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It prioritizes experimental logic, data integrity, and actionable methodology.

Executive Summary

In the synthesis of 2-(2-Methoxy-phenylsulfanyl)-ethylamine (a privileged scaffold in medicinal chemistry, often serving as a chelating ligand or GPCR pharmacophore), traditional validation methods like TLC and standalone HPLC-UV often fail to detect specific process-related impurities such as oxidative disulfide dimers or regioisomeric

This guide validates the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) over these alternatives. We demonstrate that LC-MS provides a "self-validating" analytical workflow that simultaneously confirms structural identity (

Why This Molecule?

The target molecule contains three reactive centers: a thiol (nucleophile), a primary amine (nucleophile), and an ether (directing group). The competition between

Chemical Framework & Synthesis Logic

The Synthesis Route

The most robust route involves the nucleophilic substitution of 2-methoxythiophenol with 2-chloroethylamine hydrochloride under basic conditions.

-

Reagents: 2-Methoxythiophenol, 2-Chloroethylamine HCl,

(Base). -

Solvent: DMF or Acetonitrile (polar aprotic preferred to enhance

-nucleophilicity). -

Critical Quality Attribute (CQA): Prevention of disulfide formation (

).

Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific impurities that necessitate LC-MS detection.

Figure 1: Reaction scheme highlighting the competitive pathways between the desired S-alkylation and oxidative dimerization.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against standard laboratory techniques for this specific synthesis.

| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | NMR ( |

| Specificity | High. Mass filtering distinguishes Product ( | Medium. Both product and disulfide absorb at 254 nm; requires retention time confirmation. | High. Definitive structural proof, but complex mixtures yield overlapping signals. |

| Sensitivity | Excellent. Detects trace impurities <0.1%. | Good. Limited by extinction coefficients of impurities. | Poor. Requires mg-scale isolation; cannot detect trace impurities easily. |

| Throughput | High. 5-minute run time. | High. 10-20 minute run time. | Low. Requires workup, drying, and deuterated solvents. |

| Blind Spots | Ion suppression (rare with simple amines). | Co-eluting peaks appear as one single pure peak. | Cannot easily quantify without internal standard. |

Expert Insight: HPLC-UV is dangerous for this synthesis because the disulfide impurity often has a similar retention time to the product on C18 columns if the gradient is not shallow. LC-MS resolves this "isobaric" confusion by detecting the distinct mass difference.

Validated Experimental Protocols

A. Synthesis Protocol (Small Scale)

-

Charge: In a 50 mL round-bottom flask, dissolve 2-methoxythiophenol (1.40 g, 10 mmol) in DMF (10 mL).

-

Deprotonate: Add

(2.76 g, 20 mmol) and stir at room temperature for 15 minutes under -

Alkylate: Add 2-chloroethylamine hydrochloride (1.27 g, 11 mmol).

-

Heat: Warm to 60°C for 4 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. The organic layer contains the crude amine.

B. LC-MS Validation Method

This method is designed to be self-validating by monitoring the "M+H" and specific fragment ions.

Instrument Parameters:

-

System: Agilent 1290 Infinity II / 6470 QQQ (or equivalent).

-

Column: Poroshell 120 EC-C18,

mm, 2.7 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detection: ESI Positive Mode. Scan range 100–500

.

Target Ions (The "Fingerprint"):

-

Parent Ion (

): 184.1 -

Fragment 1 (

): 167.1 -

Fragment 2 (Tropylium-like): 139.0

(Cleavage of ethyl chain).

Data Interpretation & Causality